molecular formula C8H10N2O4 B12559345 But-2-enedioic acid--5-methyl-1H-imidazole (1/1) CAS No. 191599-30-1

But-2-enedioic acid--5-methyl-1H-imidazole (1/1)

Cat. No.: B12559345
CAS No.: 191599-30-1
M. Wt: 198.18 g/mol
InChI Key: ZJKYFCBUUHRJGW-UHFFFAOYSA-N
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Description

But-2-enedioic acid–5-methyl-1H-imidazole (1/1) is a compound that combines the properties of but-2-enedioic acid and 5-methyl-1H-imidazole. But-2-enedioic acid, also known as fumaric acid, is an organic compound with the formula C4H4O4. It is a dicarboxylic acid that is used in food and beverage industries as an acidity regulator. 5-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid–5-methyl-1H-imidazole (1/1) can be achieved through a multi-step process involving the reaction of but-2-enedioic acid with 5-methyl-1H-imidazole. One common method involves the use of a condensation reaction where but-2-enedioic acid is reacted with 5-methyl-1H-imidazole in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of But-2-enedioic acid–5-methyl-1H-imidazole (1/1) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors to ensure consistent production and minimize the formation of by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–5-methyl-1H-imidazole (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

But-2-enedioic acid–5-methyl-1H-imidazole (1/1) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of But-2-enedioic acid–5-methyl-1H-imidazole (1/1) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also act as a ligand, binding to metal ions and influencing their reactivity. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

But-2-enedioic acid–5-methyl-1H-imidazole (1/1) can be compared with other similar compounds, such as:

    But-2-enedioic acid–1H-imidazole (1/1): Similar structure but lacks the methyl group on the imidazole ring.

    But-2-enedioic acid–2-methyl-1H-imidazole (1/1): Similar structure with the methyl group at a different position on the imidazole ring.

    But-2-enedioic acid–4-methyl-1H-imidazole (1/1): Similar structure with the methyl group at yet another position on the imidazole ring.

The uniqueness of But-2-enedioic acid–5-methyl-1H-imidazole (1/1) lies in the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

191599-30-1

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

but-2-enedioic acid;5-methyl-1H-imidazole

InChI

InChI=1S/C4H6N2.C4H4O4/c1-4-2-5-3-6-4;5-3(6)1-2-4(7)8/h2-3H,1H3,(H,5,6);1-2H,(H,5,6)(H,7,8)

InChI Key

ZJKYFCBUUHRJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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